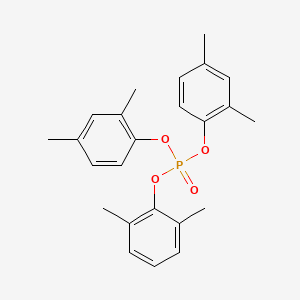
Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- is a complex organic compound that features a morpholine ring substituted with a thiobenzoyl group and a dimethylamino propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of diethanolamine with sulfuric acid to form morpholine . The thiobenzoyl group can be introduced through a reaction with thiobenzoyl chloride, and the dimethylamino propoxy side chain can be added via a nucleophilic substitution reaction using 3-(dimethylamino)propyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The thiobenzoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiobenzoyl group or to modify the dimethylamino propoxy side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect cellular processes such as cytokinesis and cell cycle regulation . The dimethylamino propoxy side chain may also interact with cell membranes, altering their permeability and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the thiobenzoyl and dimethylamino propoxy groups.
Thiobenzoyl Morpholine: Contains the thiobenzoyl group but lacks the dimethylamino propoxy side chain.
Dimethylamino Propoxy Morpholine: Contains the dimethylamino propoxy side chain but lacks the thiobenzoyl group.
Uniqueness
Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiobenzoyl group and the dimethylamino propoxy side chain allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
103041-95-8 |
|---|---|
Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[2-[3-(dimethylamino)propoxy]phenyl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C16H24N2O2S/c1-17(2)8-5-11-20-15-7-4-3-6-14(15)16(21)18-9-12-19-13-10-18/h3-4,6-7H,5,8-13H2,1-2H3 |
InChI Key |
PWHJEZHEVRUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1C(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















